molecular formula C21H13Cl2F3N2O2 B4753672 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide

2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide

Cat. No. B4753672
M. Wt: 453.2 g/mol
InChI Key: TUDBDWNCGTVVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFMB is a member of the benzamide family and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide exerts its effects by binding to specific targets in cells. It has been found to bind to ion channels, receptors, and enzymes, which leads to a variety of biochemical and physiological effects. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been shown to modulate the activity of voltage-gated sodium channels, which are important in the generation and propagation of action potentials in neurons. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has also been found to inhibit the activity of enzymes such as histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has also been found to modulate the activity of ion channels and receptors, which could lead to the development of new treatments for neurological disorders. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been shown to inhibit the activity of enzymes such as histone deacetylases, which play a role in gene expression and cell differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide is its cost, which can be prohibitive for some research labs. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide is also highly potent and can have toxic effects at high concentrations, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide. One direction is to further investigate its potential as a cancer treatment. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells, but more research is needed to determine its efficacy in vivo and to identify the specific types of cancer that it could be used to treat. Another direction is to investigate its potential as a treatment for neurological disorders. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been found to modulate the activity of ion channels and receptors, which could lead to the development of new treatments for disorders such as epilepsy and chronic pain. Finally, more research is needed to identify the specific targets of 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide and to elucidate its mechanism of action in greater detail.

Scientific Research Applications

2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been found to have potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. In cancer research, 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has been found to modulate the activity of ion channels and receptors, which could lead to the development of new treatments for neurological disorders. 2,4-dichloro-N-[2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide has also been used as a tool compound in drug discovery to identify novel drug targets and to screen for potential drug candidates.

properties

IUPAC Name

2,4-dichloro-N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N2O2/c22-13-8-9-15(17(23)11-13)19(29)28-18-7-2-1-6-16(18)20(30)27-14-5-3-4-12(10-14)21(24,25)26/h1-11H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDBDWNCGTVVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N~1~-(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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